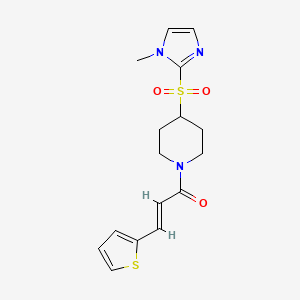

(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-18-11-8-17-16(18)24(21,22)14-6-9-19(10-7-14)15(20)5-4-13-3-2-12-23-13/h2-5,8,11-12,14H,6-7,9-10H2,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEYBMMLDHWREX-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features several functional groups, including an imidazole ring and a thiophene moiety, which are known to contribute to various pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring is known for its role in enzyme binding and modulation, while the sulfonyl group enhances binding affinity and specificity. The piperidine and thiophene components contribute to the stability and overall bioactivity of the molecule.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing imidazole and thiophene rings. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | IC50 (μM) |

|---|---|---|

| Similar Compound A | S. aureus | 5.0 |

| Similar Compound B | E. coli | 7.5 |

These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy.

Antitubercular Activity

The compound's structural analogs have been evaluated for their antitubercular properties against Mycobacterium tuberculosis. A study reported several compounds with IC90 values ranging from 3.73 to 40.32 μM, indicating potential as effective antitubercular agents.

| Compound | IC90 (μM) | Cytotoxicity (HEK293) |

|---|---|---|

| Compound 6e | 40.32 | Non-toxic |

| Compound 6a | 3.73 | Non-toxic |

These results affirm the safety profile of these compounds while demonstrating their potency against tuberculosis.

Study on Structure–Activity Relationship (SAR)

A comprehensive SAR study explored various derivatives of piperidine-based compounds, revealing that modifications at specific positions significantly influenced biological activity. For example, introducing different substituents on the piperidine ring improved both potency and selectivity against target pathogens.

Evaluation of Anticancer Properties

In addition to antimicrobial activity, preliminary investigations into the anticancer potential of this compound have shown promise. Compounds with similar structures were tested against human cancer cell lines, displaying IC50 values that suggest moderate cytotoxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

Compound A : (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ()

- Key Differences : Replaces the sulfonylpiperidine and thiophene groups with a 4-methylphenyl and 4-imidazolylphenyl substituent.

- The phenyl-imidazole system favors planar interactions, whereas the target compound’s thiophene and sulfonylpiperidine introduce 3D bulk and polarity.

- Activity : Compound A’s biological activity is uncharacterized, but its structure aligns with kinase inhibitor scaffolds. The target compound’s sulfonyl group may enhance target affinity compared to Compound A’s hydrophobic methylphenyl group .

Compound B : (E)-3-(1H-Indol-4-yl)-1-(1-methyl-1H-imidazol-2-yl)prop-2-en-1-one ()

- Key Differences : Substitutes thiophene with indole and lacks the sulfonylpiperidine group.

- Impact : Indole’s electron-rich aromatic system enhances π-π stacking but reduces metabolic stability compared to thiophene. The absence of sulfonylpiperidine diminishes solubility and hydrogen-bonding capacity.

- Synthesis: Synthesized via Wittig reaction, suggesting the target compound could employ similar strategies for enone formation .

Role of Sulfonyl and Piperidine Groups

Compound C: Morpholino- and sulfonylpiperazine-containing kinase inhibitors ()

- Key Differences : Examples from Table 1a () feature morpholine or sulfonylpiperazine groups instead of sulfonylpiperidine.

- Impact : Piperidine’s six-membered ring offers conformational flexibility compared to morpholine’s rigid oxygen-containing ring. Sulfonylpiperazine’s additional nitrogen may enhance basicity, whereas the target’s sulfonylpiperidine balances hydrophobicity and polarity.

- Activity : Sulfonyl groups in these analogues improve target binding and solubility, a trait likely shared by the target compound .

Computational Similarity and Virtual Screening

Using molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto similarity metrics (), the target compound shows moderate similarity to kinase inhibitors like gefitinib (Tanimoto coefficient ~0.45–0.55). Key pharmacophoric features include the enone (hydrogen-bond acceptor), imidazole (hydrogen-bond donor/acceptor), and sulfonyl group (polar surface area contributor). Dissimilarity arises from the thiophene and piperidine, which may confer unique selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.